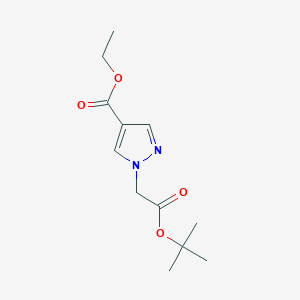
2-Hexenylamine
Overview
Description
2-Hexenylamine is an organic compound with the molecular formula C6H13N. It is an unsaturated aliphatic amine, characterized by the presence of a double bond in its carbon chain. This compound is a colorless liquid with a fishy odor, typical of amines. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
Mechanism of Action
Target of Action
Amines like 2-hexenylamine often interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
They can also form hydrogen bonds, influencing the structure and function of target molecules .
Biochemical Pathways
Amines can participate in various biochemical reactions, including the formation of amides, imines, and other nitrogen-containing compounds .
Pharmacokinetics
It’s known that amines are generally soluble in organic solvents and can cross biological membranes .
Result of Action
Amines can influence the structure and function of proteins, nucleic acids, and other biomolecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexenylamine can be synthesized through several methods, including:
Hydroamination of 1-Hexene: This method involves the addition of ammonia to 1-Hexene in the presence of a catalyst, typically a transition metal complex, under high pressure and temperature conditions.
Reductive Amination of 2-Hexenal: This method involves the reaction of 2-Hexenal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves the reductive amination of 2-Hexenal due to its efficiency and high yield. The process is typically carried out in large reactors with continuous monitoring of reaction conditions to ensure optimal production rates.
Chemical Reactions Analysis
2-Hexenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Hexenamide or 2-Hexenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to hexylamine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a nickel catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen with nickel catalyst.
Substitution: Acyl chlorides, acid anhydrides, under mild to moderate temperature conditions.
Major Products:
Oxidation: 2-Hexenamide, 2-Hexenoic acid.
Reduction: Hexylamine.
Substitution: Various amides and substituted amines.
Scientific Research Applications
2-Hexenylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.
Comparison with Similar Compounds
- Hexylamine
- 2-Butenylamine
- 2-Octenylamine
Properties
IUPAC Name |
(E)-hex-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPKRWPMDAFCGM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)



![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)






![methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B3274651.png)

